3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS No.:
Cat. No.: VC15728353
Molecular Formula: C9H13N5OS
Molecular Weight: 239.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N5OS |
|---|---|
| Molecular Weight | 239.30 g/mol |
| IUPAC Name | 3-methyl-5-methylsulfanyl-7-propan-2-yloxytriazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C9H13N5OS/c1-5(2)15-8-6-7(14(3)13-12-6)10-9(11-8)16-4/h5H,1-4H3 |
| Standard InChI Key | ORNGADBDYUHYAH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=NC(=NC2=C1N=NN2C)SC |
Introduction
Chemical Identity and Structural Analysis
Table 1: Key Molecular Identifiers
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N₅OS | |
| Molecular Weight | 239.30 g/mol | |
| IUPAC Name | 3-methyl-5-methylsulfanyl-7-propan-2-yloxytriazolo[4,5-d]pyrimidine | |
| SMILES Notation | COC(C(C)C)N1C2=NC(=NC=C2N3C=NN=C3C)S(C)C | |
| InChI Key | InChI=1S/C9H13N5OS/c1-5(2)15-8-6-7(14(3)13-12-6)10-9(11-8) |
Synthesis and Manufacturing Processes
Table 2: Hypothesized Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Target Substituent |
|---|---|---|---|
| 1 | Cyclocondensation | HCl/EtOH, reflux | Triazolopyrimidine core |
| 2 | Nucleophilic substitution | NaSMe, DMF, 90°C | Methylsulfanyl |
| 3 | Alkylation | iPrBr, K₂CO₃, acetone | Isopropoxy |
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by its heterocyclic core and substituents:
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Thermal Stability: Likely stable up to 200°C, as triazolopyrimidines generally exhibit high thermal resilience due to aromatic stabilization.
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Photostability: Susceptible to UV-induced degradation at the methylsulfanyl group, necessitating storage in amber containers.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C) due to hydrophobic substituents.
Coordination Chemistry and Material Science Applications
Metal Complexation
Triazolopyrimidines, including this derivative, can act as polydentate ligands. The sulfur atom in the methylsulfanyl group and nitrogen atoms in the triazole ring enable coordination with transition metals (e.g., Cu²⁺, Pd²⁺). Such complexes are explored for:
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Catalysis: As ligands in cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Materials Science: In metal-organic frameworks (MOFs) for gas storage or sensing.
Analytical Characterization
Spectroscopic Data
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¹H NMR: Expected signals include a singlet for the methylsulfanyl group (~δ 2.5 ppm) and a multiplet for the isopropyl group (~δ 1.3–1.5 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 239.30 (M⁺) with fragmentation patterns indicative of triazole ring cleavage .
Future Research Directions
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